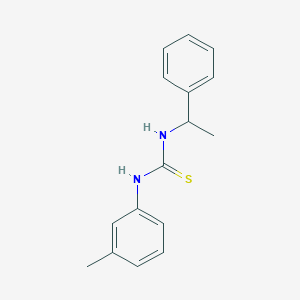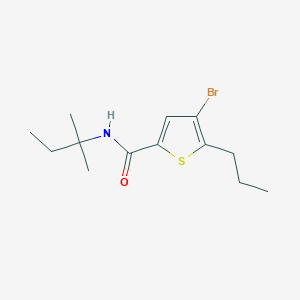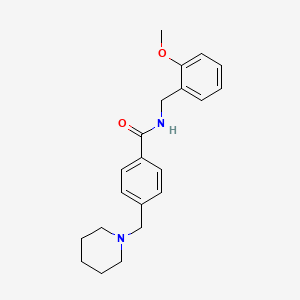![molecular formula C20H19BrO3 B4613855 5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B4613855.png)
5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE
Descripción general
Descripción
5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxy group, a methyl group, and a propyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can be achieved through a multi-step process involving the following key steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base such as sodium methoxide.
Coupling Reaction: The chromen-2-one core can be synthesized through a coupling reaction involving a suitable precursor such as 4-hydroxycoumarin and an appropriate alkylating agent.
Final Assembly: The final compound can be assembled by coupling the bromophenyl and methoxy groups to the chromen-2-one core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve product yield.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes involved in biological processes.
Pathways Involved: Modulating signaling pathways such as the inflammatory response, oxidative stress, or microbial growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
- N-(3-BROMOPHENYL)-3-(4-METHOXY-3-METHYLPHENYL)ACRYLAMIDE
- 3-BROMO-2-METHOXY-5-METHYLPHENYLBORONIC ACID
Uniqueness
5-[(3-BROMOPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and its chromen-2-one core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
5-[(3-bromophenyl)methoxy]-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-3-5-15-11-19(22)24-18-9-13(2)8-17(20(15)18)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSMMGDEQVNTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4613774.png)
![methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4613777.png)
![2-[(2-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4613778.png)

![N-{4-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4613780.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4613794.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4613812.png)
![N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B4613823.png)

![(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE](/img/structure/B4613839.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide](/img/structure/B4613848.png)

![N-[4-({2-[1-(3,5-dihydroxyphenyl)ethylidene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B4613854.png)
